molecular formula C7H10N4O B2537168 2-Amino-3-pyridazin-3-ylpropanamide CAS No. 2171461-92-8

2-Amino-3-pyridazin-3-ylpropanamide

Cat. No.: B2537168
CAS No.: 2171461-92-8
M. Wt: 166.184
InChI Key: NRWWMLSRFFMTPX-UHFFFAOYSA-N
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Description

2-Amino-3-pyridazin-3-ylpropanamide is a chemical compound with the molecular formula C7H10N4O It features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-pyridazin-3-ylpropanamide typically involves the reaction of pyridazine derivatives with appropriate amines. One common method includes the reaction of 3-chloropyridazine with 2-aminopropanamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-pyridazin-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyridazine compounds.

Scientific Research Applications

2-Amino-3-pyridazin-3-ylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-pyridazin-3-ylpropanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure similar to 2-Amino-3-pyridazin-3-ylpropanamide but without the amino and propanamide groups.

    Pyridazinone: A derivative of pyridazine with a ketone group, known for its diverse biological activities.

    Pyridaben: An acaricide and insecticide with a pyridazine core structure.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group and a propanamide moiety attached to a pyridazine ring makes it a versatile compound for various applications, distinguishing it from other pyridazine derivatives.

Properties

IUPAC Name

2-amino-3-pyridazin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6(7(9)12)4-5-2-1-3-10-11-5/h1-3,6H,4,8H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWWMLSRFFMTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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